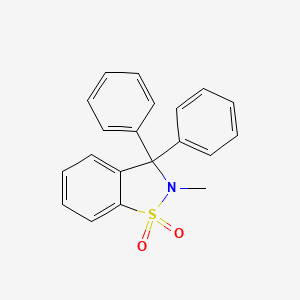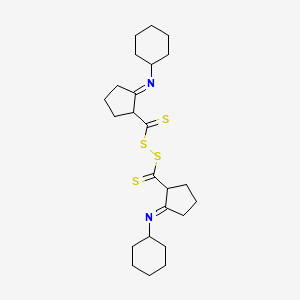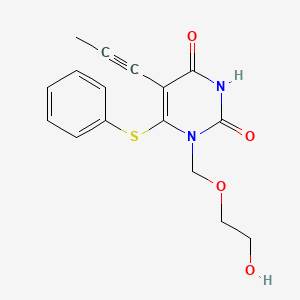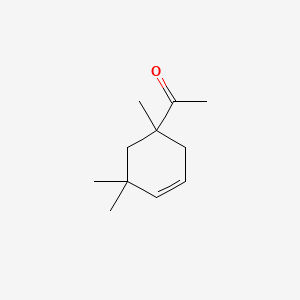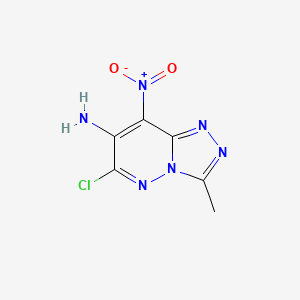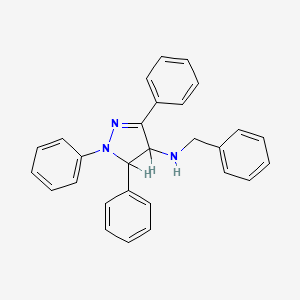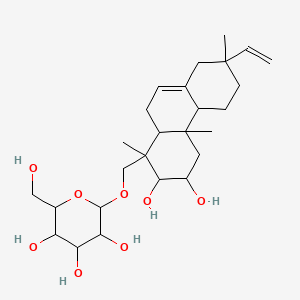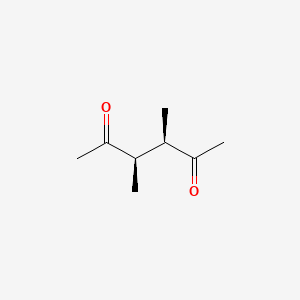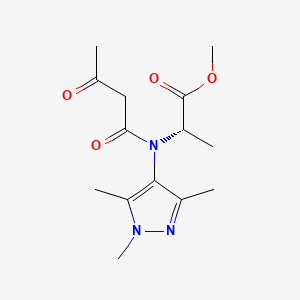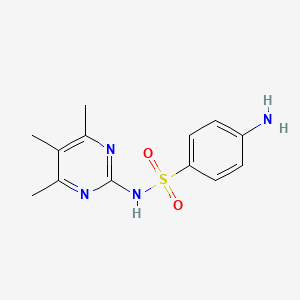
Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- is a chemical compound with the molecular formula C13H16N4O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group and a pyrimidinyl group with three methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- typically involves the reaction of 4-amino-benzenesulfonamide with 4,5,6-trimethyl-2-chloropyrimidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the pyrimidinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase. This inhibition disrupts the production of folate, which is essential for bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: 4-amino-N-(2-pyrimidinyl)benzenesulfonamide
Sulfamerazine: 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Sulfamethazine: 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-amino-N-(4,5,6-trimethyl-2-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidinyl ring. The presence of three methyl groups at positions 4, 5, and 6 enhances its lipophilicity and may influence its biological activity and pharmacokinetic properties compared to other similar compounds .
Properties
CAS No. |
5433-64-7 |
|---|---|
Molecular Formula |
C13H16N4O2S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
4-amino-N-(4,5,6-trimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H16N4O2S/c1-8-9(2)15-13(16-10(8)3)17-20(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3,(H,15,16,17) |
InChI Key |
OPYDAKQSRXYIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C)NS(=O)(=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[4-[(3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B12807192.png)
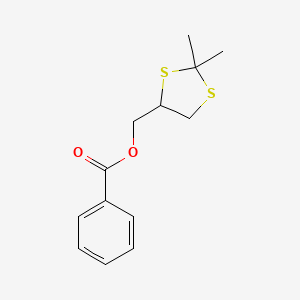
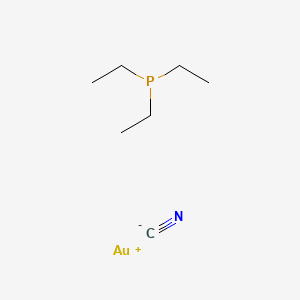
![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)
